molecular formula C10H13BrN2O4 B601197 2-Bromo Carbidopa CAS No. 1246817-47-9

2-Bromo Carbidopa

Cat. No.: B601197
CAS No.: 1246817-47-9
M. Wt: 305.13
InChI Key:
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Description

2-Bromo Carbidopa is a chemical compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.13 g/mol . It is a derivative of Carbidopa, which is commonly used in the treatment of Parkinson’s disease.

Biochemical Analysis

Biochemical Properties

2-Bromo Carbidopa interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Similar to Carbidopa, it is expected to inhibit the enzyme aromatic amino acid decarboxylase (AADC), thereby attenuating the metabolism of levodopa outside the central nervous system

Cellular Effects

Studies on Carbidopa have shown that it can inhibit T cell activation both in vitro and in vivo . It is plausible that this compound may have similar effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Carbidopa. Carbidopa inhibits the peripheral metabolism of levodopa by blocking the action of DDC . This inhibition could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Research on Carbidopa has shown that its effect is not dose-dependent .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Carbidopa, which inhibits the conversion of levodopa to dopamine outside the central nervous system . This could also include effects on metabolic flux or metabolite levels.

Transport and Distribution

Carbidopa is widely distributed in the tissues, except in the brain . It is plausible that this compound may have a similar distribution pattern.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo Carbidopa typically involves the bromination of Carbidopa. One common method is the reaction of Carbidopa with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at a low temperature to prevent over-bromination and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in achieving the desired quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo Carbidopa can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of Carbidopa, while oxidation and reduction reactions can result in different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo Carbidopa has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease.

    Industry: It is used in the development of pharmaceuticals and other chemical products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo Carbidopa is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .

Properties

IUPAC Name

3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBONFZRHFUWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747218
Record name 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-47-9
Record name 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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